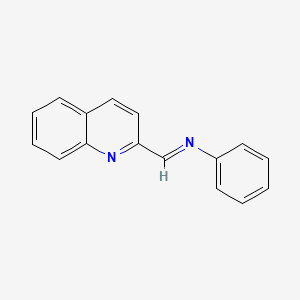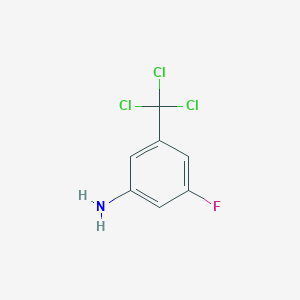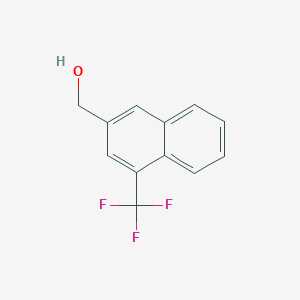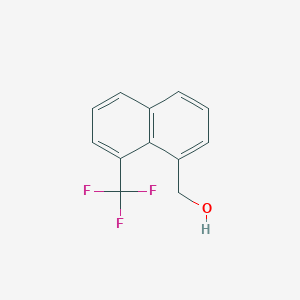
N-(Quinolin-2-ylmethylene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Quinolin-2-ylmethylene)aniline is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and an aniline group. The quinoline structure is known for its wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Quinolin-2-ylmethylene)aniline can be synthesized through the condensation reaction between quinoline-2-carboxaldehyde and aniline. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(Quinolin-2-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
N-(Quinolin-2-ylmethylene)aniline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(Quinolin-2-ylmethylene)aniline and its derivatives involves interactions with various molecular targets and pathways. For example, quinoline derivatives can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes in pathogens. The specific mechanism depends on the structure of the derivative and the biological target .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity and biological activities.
Quinolone: A class of compounds known for their antibacterial properties and use in medicinal chemistry.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
Uniqueness
N-(Quinolin-2-ylmethylene)aniline is unique due to its Schiff base structure, which allows it to form stable complexes with metals and exhibit distinct chemical reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
5603-13-4 |
|---|---|
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
N-phenyl-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C16H12N2/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12H |
Clave InChI |
JDRHTHAVWRDRDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)
![7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B11879120.png)
![3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11879133.png)




![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)

![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)

